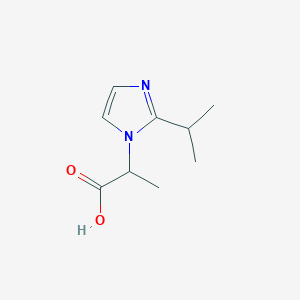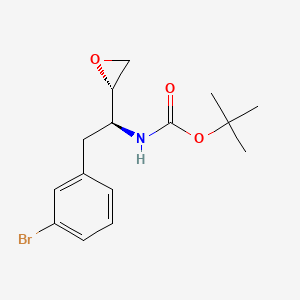
N-(3-Bromo-5-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Bromo-5-ethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.11 .
Molecular Structure Analysis
The InChI code for “N-(3-Bromo-5-ethylphenyl)acetamide” is1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“N-(3-Bromo-5-ethylphenyl)acetamide” is a solid at room temperature . It has a boiling point of approximately 368.6±35.0C at 760 mmHg . The compound’s InChI Key isPDRWHNPTNJWXLB-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment
- Leuckart Synthesis : Novel acetamide derivatives, including those similar to N-(3-Bromo-5-ethylphenyl)acetamide, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with some derivatives demonstrating activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups in certain positions enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : A study on similar compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has revealed antimicrobial activity against various microbial species. The structure of these compounds includes elements like bromo groups, which may influence their effectiveness (Gul et al., 2017).
Anticancer Drug Synthesis
- Anticancer Drug Development : Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has demonstrated its potential as an anticancer drug. This compound targets the VEGFr receptor, showing promise in cancer treatment research (Sharma et al., 2018).
Antioxidant Properties
- Radical Scavenging Activity : Nitrogen-containing bromophenols, which share structural similarities with N-(3-Bromo-5-ethylphenyl)acetamide, have been found to possess potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-bromo-5-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWHNPTNJWXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295908 |
Source


|
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-5-ethylphenyl)acetamide | |
CAS RN |
123158-67-8 |
Source


|
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)

